4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide
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Overview
Description
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the benzamide class and exhibits a range of biochemical and physiological effects.
Preparation Methods
The synthesis of 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide involves several steps. The synthetic route typically includes the reaction of 4-methylbenzylamine with methylsulfonyl chloride to form an intermediate, which is then reacted with 2-[(2-methylbenzyl)sulfanyl]ethylamine under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide has been extensively studied for its potential therapeutic applications. It has shown promise in the following areas:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Medicine: The compound exhibits anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases.
Industry: It is used in the development of new therapeutics and as a research tool in drug discovery.
Mechanism of Action
The exact mechanism of action of 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide is not fully understood. it is proposed that the compound works by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, it may modulate the immune system and reduce inflammation by targeting specific molecular pathways.
Comparison with Similar Compounds
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide can be compared with other benzamide derivatives. Similar compounds include:
- 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(pyridin-3-yl)benzamide
- 4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoate
- N-(2-methylbenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
These compounds share structural similarities but may differ in their biochemical and physiological effects, making this compound unique in its therapeutic potential .
Properties
Molecular Formula |
C26H30N2O3S2 |
---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
4-[(4-methylphenyl)methyl-methylsulfonylamino]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]benzamide |
InChI |
InChI=1S/C26H30N2O3S2/c1-20-8-10-22(11-9-20)18-28(33(3,30)31)25-14-12-23(13-15-25)26(29)27-16-17-32-19-24-7-5-4-6-21(24)2/h4-15H,16-19H2,1-3H3,(H,27,29) |
InChI Key |
YCBVHAHMKYKHQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NCCSCC3=CC=CC=C3C)S(=O)(=O)C |
Origin of Product |
United States |
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